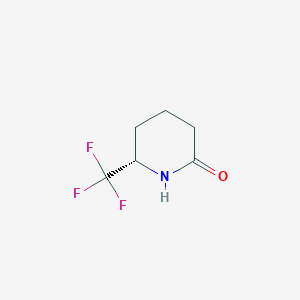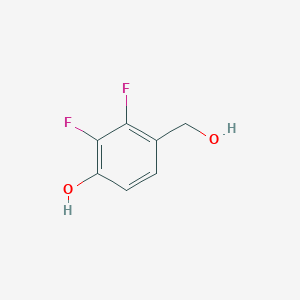
2,3-Difluoro-4-(hydroxymethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6F2O2 It is a derivative of phenol, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a hydroxymethyl group is attached at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(hydroxymethyl)phenol typically involves the fluorination of a suitable phenol precursor followed by the introduction of the hydroxymethyl group. One common method is the nucleophilic aromatic substitution reaction, where a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is used to introduce the fluorine atoms. The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2,3-Difluoro-4-carboxyphenol.
Reduction: 2,3-Difluoro-4-(hydroxymethyl)cyclohexanol.
Substitution: 2,3-Difluoro-4-(aminomethyl)phenol or 2,3-Difluoro-4-(thiomethyl)phenol.
Aplicaciones Científicas De Investigación
2,3-Difluoro-4-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes involved in oxidative stress pathways, modulating their activity and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Difluorophenol
- 2,4-Difluoro-4-(hydroxymethyl)phenol
- 2,3-Difluoro-4-methylphenol
Uniqueness
2,3-Difluoro-4-(hydroxymethyl)phenol is unique due to the presence of both fluorine atoms and a hydroxymethyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H6F2O2 |
|---|---|
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
2,3-difluoro-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6F2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,10-11H,3H2 |
Clave InChI |
NLVPCNYVOUJNDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CO)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-Bromo-2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025861.png)
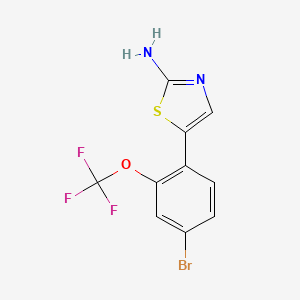
![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
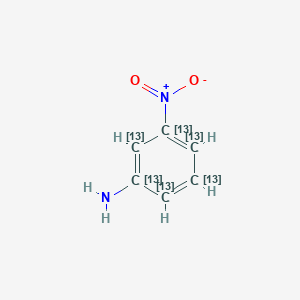
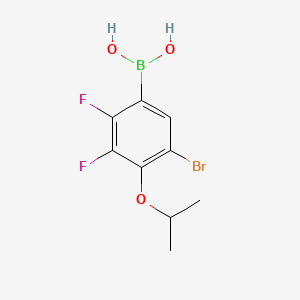
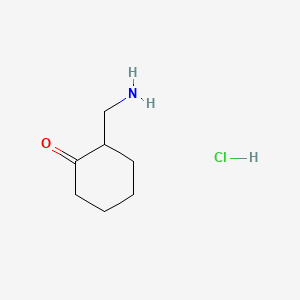
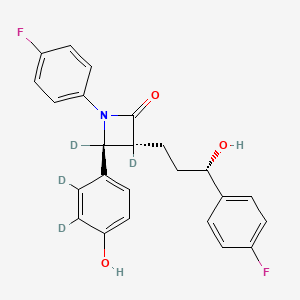
![(1S,4S)-tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14025921.png)
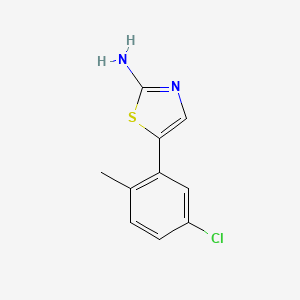
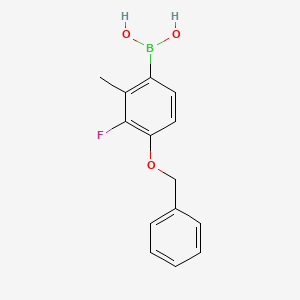
![4-[5-amino-4-benzoyl-3-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-N-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]hexyl]benzamide](/img/structure/B14025943.png)

